Tenovin-3
Overview
Description
Tenovin-3 is a small molecule activator of p53 transcriptional activity . It increases p53 activity in MCF-7 cells when used at a concentration of 10 µM. It also increases the level of K40-acetylated α-tubulin in H1299 cells and inhibits SIRT2 protein deacetylase activity .
Molecular Structure Analysis
The molecular formula of Tenovin-3 is C18H21N3OS . The formal name is N- [ [ (4-aminophenyl)amino]thioxomethyl]-4- (1,1-dimethylethyl)-benzamide .Chemical Reactions Analysis
Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . It showed a particular inhibition effect on the proliferation of PC9 cells, an EGFR exon 19 deletion cell line .Physical And Chemical Properties Analysis
Tenovin-3 is a crystalline solid . It has a molecular weight of 327.44 . It is soluble in DMF (0.5 mg/ml) and DMSO (0.25 mg/ml) .Scientific Research Applications
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . This mutation is a major driver of drug resistance in NSCLC . Tenovin-3 showed a particular inhibition effect on the proliferation of PC9 cells, an EGFR exon 19 deletion cell line .
Induction of Apoptosis
Tenovin-3 significantly induces apoptosis in PC9 cells . Apoptosis is a form of programmed cell death that is crucial for the development and functioning of the body. The induction of apoptosis in cancer cells is a common strategy in cancer therapy .
Induction of Ferroptosis
In addition to apoptosis, Tenovin-3 also induces ferroptosis in PC9 cells . Ferroptosis is a non-apoptotic type of cell death characterized by iron-based lipid peroxidation accumulation . Inducing ferroptosis may be a therapeutic strategy for NSCLC with EGFR exon 19 deletion .
Inhibition of EGFR Exon 19 Deletion Cells
EGFR exon 19 deletion accounts for approximately 44% of EGFR mutations . Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with this mutation . This makes it a desirable strategy to overcome NSCLC drug resistance .
Mitochondrial Pathway
Mechanistically, Tenovin-3 might induce apoptosis and ferroptosis of PC9 cells through the mitochondrial pathway . This is indicated by the change of VDAC1 and cytochrome c (cyt c) .
Correlation with NSCLC Patient’s Survival
Bioinformatics analyses showed that the expression levels of SLC7A11 and CPX4 were correlated with NSCLC patient’s survival . This suggests that Tenovin-3 could potentially be used as a prognostic marker in NSCLC .
These findings provide strong evidence for Tenovin-3 to be developed into a novel candidate agent for NSCLC with EGFR exon 19 deletion .
Safety And Hazards
Future Directions
Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . This suggests that Tenovin-3 could be developed into a novel candidate agent for NSCLC with EGFR exon 19 deletion . Inducing ferroptosis may be a therapeutic strategy for NSCLC with EGFR exon 19 deletion .
properties
IUPAC Name |
N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXTZPUTNGRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647243 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenovin-3 | |
CAS RN |
1011301-27-1 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.